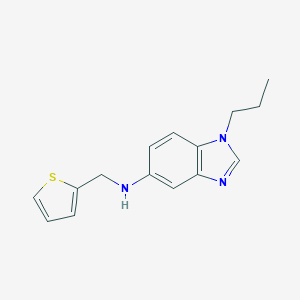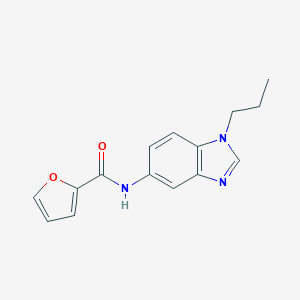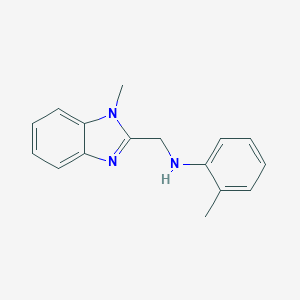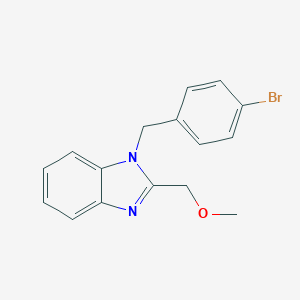![molecular formula C25H27BrN2O2 B379448 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379448.png)
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the indole moiety through a Fischer indole synthesis. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the enone through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone to an alcohol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
Uniqueness
The uniqueness of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one lies in its bromophenyl group, which can participate in unique halogen bonding interactions. This feature distinguishes it from similar compounds with different substituents on the phenyl ring.
特性
分子式 |
C25H27BrN2O2 |
|---|---|
分子量 |
467.4g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H27BrN2O2/c26-21-11-8-19(9-12-21)25(30)13-10-20-16-28(24-7-3-2-6-23(20)24)18-22(29)17-27-14-4-1-5-15-27/h2-3,6-13,16,22,29H,1,4-5,14-15,17-18H2/b13-10+ |
InChIキー |
BGGSVFZYIPFEIN-JLHYYAGUSA-N |
SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
異性体SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
正規SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)

![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)


![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![2-(methoxymethyl)-1-[2-(1-naphthyloxy)ethyl]-1H-benzimidazole](/img/structure/B379387.png)
![2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole](/img/structure/B379388.png)
